molecular formula C10H23IOSi B12561511 Silane, triethyl(1-iodo-2-methylpropoxy)- CAS No. 176169-66-7

Silane, triethyl(1-iodo-2-methylpropoxy)-

Cat. No.: B12561511
CAS No.: 176169-66-7
M. Wt: 314.28 g/mol
InChI Key: IKWWBKAKLUHZEK-UHFFFAOYSA-N
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Description

Silane, triethyl(1-iodo-2-methylpropoxy)- is an organosilicon compound with the molecular formula C10H23IOSi. It is a specialized chemical used in various industrial and research applications. The compound is characterized by the presence of a silane group bonded to triethyl and 1-iodo-2-methylpropoxy groups, making it a versatile reagent in organic synthesis.

Preparation Methods

The synthesis of Silane, triethyl(1-iodo-2-methylpropoxy)- typically involves the reaction of triethylsilane with 1-iodo-2-methylpropoxy derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Silane, triethyl(1-iodo-2-methylpropoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can act as a reducing agent in organic synthesis, converting carbonyl compounds to alcohols.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as halides or alkoxides, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium iodide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Silane, triethyl(1-iodo-2-methylpropoxy)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Silane, triethyl(1-iodo-2-methylpropoxy)- involves the interaction of the silane group with various molecular targets. The compound can form stable bonds with carbon and other elements, facilitating the formation of new chemical structures. The pathways involved in its reactions include nucleophilic substitution, where the iodine atom is replaced by other nucleophiles, and hydrosilylation, where the silane group adds to unsaturated carbon-carbon bonds .

Comparison with Similar Compounds

Silane, triethyl(1-iodo-2-methylpropoxy)- can be compared with other similar compounds, such as:

    Triethylsilane: A simpler silane compound used as a reducing agent in organic synthesis.

    Trimethylsilyl iodide: Another organosilicon compound with similar reactivity but different substituents.

    Triethyl(1-chloro-2-methylpropoxy)silane: A compound with a chlorine atom instead of iodine, showing different reactivity and applications.

The uniqueness of Silane, triethyl(1-iodo-2-methylpropoxy)- lies in its specific combination of substituents, which provides distinct reactivity and versatility in various chemical reactions .

Properties

CAS No.

176169-66-7

Molecular Formula

C10H23IOSi

Molecular Weight

314.28 g/mol

IUPAC Name

triethyl-(1-iodo-2-methylpropoxy)silane

InChI

InChI=1S/C10H23IOSi/c1-6-13(7-2,8-3)12-10(11)9(4)5/h9-10H,6-8H2,1-5H3

InChI Key

IKWWBKAKLUHZEK-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC(C(C)C)I

Origin of Product

United States

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